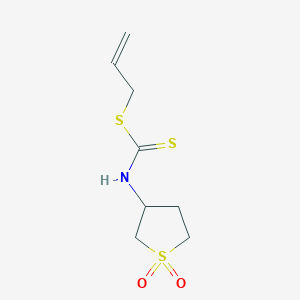![molecular formula C26H25FN4O B11614237 (3Z)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11614237.png)
(3Z)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that features a combination of fluorophenyl, piperazine, methyl, and indole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Indole Derivative Synthesis: Concurrently, 3-methylphenylamine is reacted with an appropriate indole precursor to form the 3-methylphenyl-imino-indole intermediate.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as a carbodiimide, under anhydrous conditions to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to achieve high-purity final products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties, leading to the formation of N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a probe to understand the mechanisms of action of related compounds.
Medicine
Medically, (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is investigated for its potential therapeutic effects on neurological and psychiatric disorders. It is evaluated for its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, the compound is used in the development of pharmaceuticals and agrochemicals. Its synthesis and modification are crucial for creating new products with improved properties.
作用機序
The mechanism of action of (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and leading to therapeutic effects. The pathways involved include the inhibition of neurotransmitter reuptake and the modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- **(3Z)-1-{[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
- **(3Z)-1-{[4-(2-BROMOPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
- **(3Z)-1-{[4-(2-IODOPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its fluorine substitution, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s binding affinity and selectivity for its molecular targets, making it a valuable candidate for drug development.
特性
分子式 |
C26H25FN4O |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-(3-methylphenyl)iminoindol-2-one |
InChI |
InChI=1S/C26H25FN4O/c1-19-7-6-8-20(17-19)28-25-21-9-2-4-11-23(21)31(26(25)32)18-29-13-15-30(16-14-29)24-12-5-3-10-22(24)27/h2-12,17H,13-16,18H2,1H3 |
InChIキー |
JYTGYRQJZXEREC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11614170.png)
![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11614171.png)

![6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11614179.png)
![ethyl 4-(4-chlorophenyl)-2-{[(E)-(2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B11614187.png)
![(5E)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11614198.png)
![1-(2,5-dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B11614206.png)
![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11614220.png)
![6-(6-Chloro-1,3-benzodioxol-5-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11614226.png)
![3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11614235.png)
![Methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11614241.png)
![5-[5-(2-chlorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11614251.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B11614257.png)
